bromozinc(1+);but-1-ene
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Overview
Description
Bromozinc(1+);but-1-ene is an organozinc compound that features a bromine atom, a zinc ion, and a but-1-ene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);but-1-ene can be synthesized through the reaction of but-1-ene with zinc and bromine. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to stabilize the organozinc intermediate. The general reaction is as follows:
But-1-ene+Zn+Br2→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);but-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the but-1-ene moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, hydroxides, and amines.
Addition: Electrophiles such as hydrogen halides (HBr, HCl) and halogens (Br2, Cl2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of substituted alkenes or alkanes.
Addition: Formation of haloalkanes or dihalides.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of butane or other alkanes.
Scientific Research Applications
Bromozinc(1+);but-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromozinc(1+);but-1-ene involves the interaction of the zinc ion with electrophiles, facilitating various chemical transformations. The zinc ion acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets include electrophilic centers in organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-butene: Similar in structure but lacks the zinc ion.
But-1-ene: Lacks both the bromine atom and the zinc ion.
Bromobutane: Saturated analog with a bromine atom but no double bond.
Uniqueness
Bromozinc(1+);but-1-ene is unique due to the presence of both a zinc ion and a but-1-ene moiety, which imparts distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations that are not possible with similar compounds lacking the zinc ion.
Properties
IUPAC Name |
bromozinc(1+);but-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFDFNINBXPQIU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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